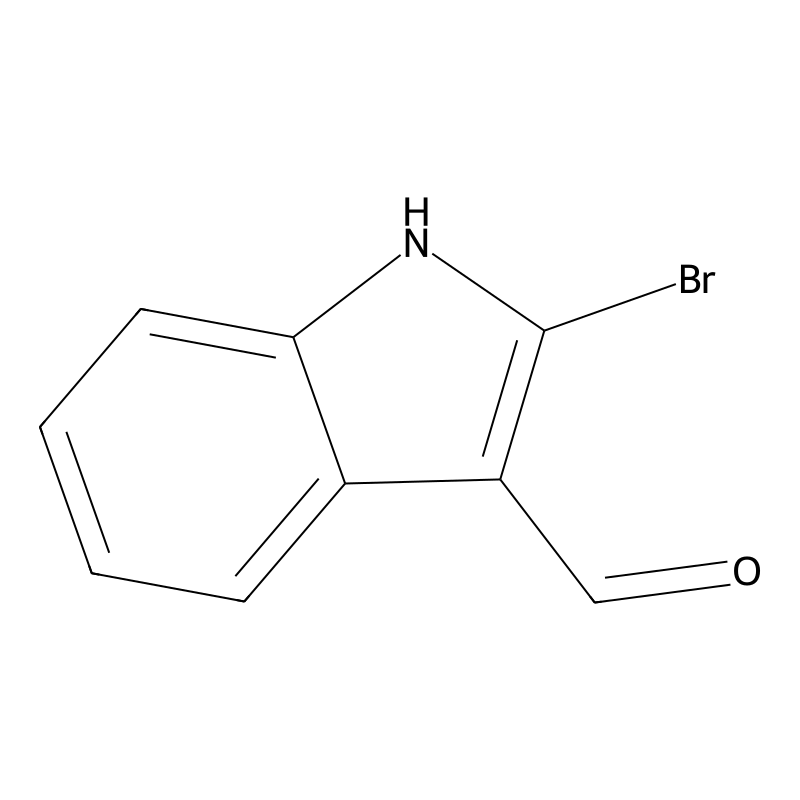2-bromo-1H-indole-3-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
- Antimicrobial activity: Studies have shown that 2-Br-IC exhibits antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans []. This makes it a potential candidate for the development of novel antibiotics and antifungal agents.
- Anticancer properties: Research suggests that 2-Br-IC possesses antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death) []. However, further investigation is needed to determine its efficacy and potential for cancer treatment.
Organic Synthesis
- Precursor for complex indole derivatives: 2-Br-IC serves as a valuable building block for the synthesis of more complex indole derivatives with diverse functionalities. These derivatives can be further explored for their potential applications in drug discovery and material science [].
- Suzuki-Miyaura coupling reactions: 2-Br-IC can participate in Suzuki-Miyaura coupling reactions, a versatile method for constructing carbon-carbon bonds. This allows researchers to introduce various functional groups at the desired positions, leading to the synthesis of novel and structurally diverse indole-based molecules [].
Biological Studies
- Probe molecule for protein-indole interactions: The unique structure of 2-Br-IC can be utilized as a probe molecule to study protein-indole interactions, which are crucial for various biological processes []. This can aid in understanding protein function and the development of new therapeutic strategies.
2-Bromo-1H-indole-3-carbaldehyde is a chemical compound characterized by the presence of a bromine atom at the second position of the indole ring and a formyl group (aldehyde) at the third position. Its molecular formula is C9H6BrN O, and it has a molecular weight of approximately 224.05 g/mol. The indole structure is a bicyclic compound comprising a benzene ring fused to a pyrrole ring, which contributes to the compound's unique reactivity and biological properties.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
- Condensation Reactions: The aldehyde group can undergo condensation with amines or other nucleophiles to form imines or other derivatives.
- Multicomponent Reactions: This compound serves as a precursor in multicomponent reactions, facilitating the synthesis of complex molecular architectures .
Indole derivatives, including 2-bromo-1H-indole-3-carbaldehyde, exhibit significant biological activities. They have been studied for their potential in various therapeutic areas, including:
- Antiviral Activity: Some indole derivatives show inhibitory effects against viruses such as influenza and HIV.
- Anticancer Properties: Compounds in this class have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory and Antimicrobial Effects: Indole derivatives are also noted for their ability to reduce inflammation and combat microbial infections .
Several synthesis methods for 2-bromo-1H-indole-3-carbaldehyde have been reported:
- Bromination of Indole Derivatives: Indole can be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
- Formylation Reactions: The aldehyde group can be introduced via Vilsmeier-Haack reaction or other formylation techniques, allowing for high yields and purity .
- Multicomponent Synthesis: This compound can be synthesized through various multicomponent reactions that utilize indole as a starting material .
2-Bromo-1H-indole-3-carbaldehyde has several applications in organic synthesis and medicinal chemistry:
- Building Block for Pharmaceuticals: It serves as an essential precursor for synthesizing biologically active compounds.
- Research Tool: Used in studies exploring the structure-activity relationship of indole derivatives in drug discovery .
- Sustainable Chemistry: Employed in multicomponent reactions that minimize waste and improve efficiency in synthetic protocols .
Interaction studies involving 2-bromo-1H-indole-3-carbaldehyde focus on its reactivity with various nucleophiles and its role in biological systems. These studies help elucidate its mechanism of action, particularly in relation to its biological activities. For instance, research has shown that this compound can interact with enzymes or receptors, influencing cellular pathways relevant to disease processes .
Several compounds share structural similarities with 2-bromo-1H-indole-3-carbaldehyde, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Indole-3-carbaldehyde | Indole ring with an aldehyde group | Base compound for many derivatives |
| 3-Bromo-1H-indole-2-carbaldehyde | Bromine at the third position | Different reactivity profile |
| 4-Bromo-1H-indole-3-carbaldehyde | Bromine at the fourth position | Used as a building block for complex molecules |
| 5-Bromoindole | Bromine on the indole structure | Exhibits unique biological properties |
The uniqueness of 2-bromo-1H-indole-3-carbaldehyde lies in its specific substitution pattern on the indole ring, which affects both its chemical reactivity and biological activity compared to these similar compounds. Its distinct bromination position and aldehyde functionality contribute to its utility in synthetic chemistry and pharmacology .







